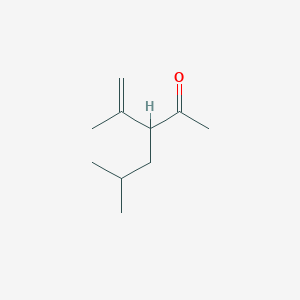
4-(Diazomethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diazomethyl)quinoline is a heterocyclic compound that features a quinoline ring system with a diazomethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diazomethyl)quinoline typically involves the introduction of a diazomethyl group to a quinoline precursor. One common method includes the reaction of quinoline with diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of green chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Diazomethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the diazomethyl group to other functional groups, such as amines.
Substitution: The diazomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
4-(Diazomethyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Diazomethyl)quinoline involves its interaction with specific molecular targets and pathways. The diazomethyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar ring structure but without the diazomethyl group.
Quinazoline: Another heterocyclic compound with a similar structure but different functional groups.
Quinoxaline: A related compound with a fused benzene and pyrazine ring system.
Uniqueness: This differentiates it from other quinoline derivatives and related compounds .
Propiedades
Número CAS |
74340-06-0 |
|---|---|
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-(diazomethyl)quinoline |
InChI |
InChI=1S/C10H7N3/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-7H |
Clave InChI |
VRCYXWWMUZDWNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
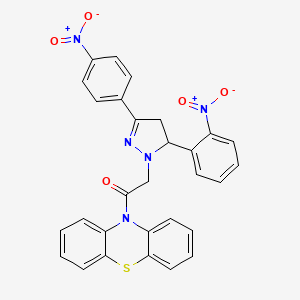
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
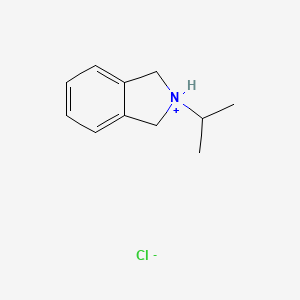

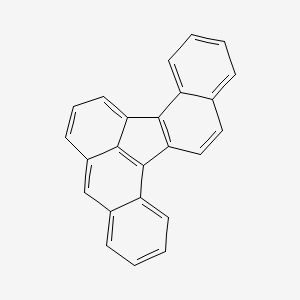
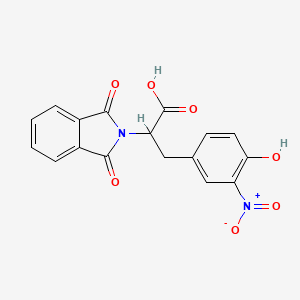
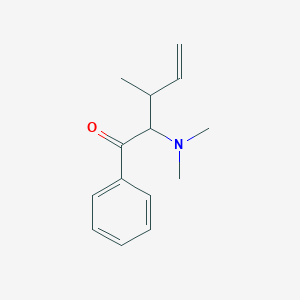
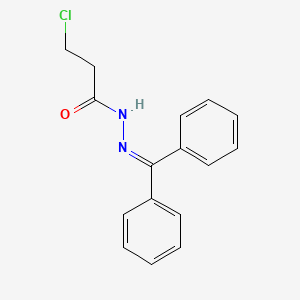


![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
